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Compound of Interest

Compound Name: PRN1371

Cat. No.: B610203

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PRN1371, a potent and selective
irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. PRN1371
covalently binds to FGFRs 1-4, leading to sustained inhibition of downstream signaling
pathways implicated in cancer cell proliferation and survival. This document details the
guantitative biochemical and cellular activity of PRN1371, outlines key experimental protocols
for its evaluation, and visualizes its mechanism of action and the broader FGFR signaling
cascade.

Core Mechanism of Action

PRN1371 is an orally bioavailable small molecule that functions as an irreversible covalent
inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and
FGFRA4).[1] Its mechanism of action involves targeting a conserved cysteine residue located
within the glycine-rich loop of the ATP-binding pocket of the FGFRs.[2][3] By forming a covalent
bond with this cysteine, PRN1371 effectively and irreversibly blocks the kinase activity, thereby
inhibiting downstream signaling.[2][3] This irreversible binding provides a durable and
sustained inhibition of FGFR signaling that persists even after the drug has been cleared from
circulation.[1][4] This prolonged target engagement is a key differentiator from non-covalent
inhibitors.[1][5]
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The potency of PRN1371 has been characterized through various biochemical and cellular

assays. The following tables summarize the key quantitative data available for PRN1371.

Table 1: Biochemical Potency of PRN1371 against FGFR Isoforms and Other Kinases

Target IC50 (nM) Notes

FGFR1 0.6[6][7], 0.7[8] Cell-free enzymatic assay.
FGFR2 1.3[6][7][8] Cell-free enzymatic assay.
FGFR3 4.1[6][7][8] Cell-free enzymatic assay.
FGFR4 19.3[6][7], 19.2[8] Cell-free enzymatic assay.
CSF1R 8.1[6][7] Cell-free enzymatic assay.

Weakly inhibited with an IC50

VEGFR2 > 90% inhibition at 1 pmol/L[1] of 6350 £ 2009 nM in a cellular

assay.[9]

Table 2: Anti-proliferative Activity of PRN1371 in Cancer Cell Lines with FGFR Alterations

Cell Line Cancer Type FGFR Alteration EC50 (nM)
SNU16 Gastric Cancer FGFR2 Amplification 2.6[6][8]
RT4 Bladder Cancer FGFR3 Fusion 4.0[8]
RT112 Bladder Cancer 4.1[8]
AN3-CA Endometrial Cancer 43.3[8]

LI7 Liver Cancer 33.1[8]
JHH7 Liver Cancer 231[8]
OPM2 14.0[8]

Table 3: Inhibition of Mutated FGFRs by PRN1371
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FGFR Mutant IC50 (nM)
FGFR3-V555M 55.0[8]
FGFR2-N549H 12.0[8]
FGFR3-G697C 1.2[8]
FGFR3-K650E 2.3[8]

Signaling Pathways and Mechanism Visualization

The following diagrams illustrate the FGFR signaling pathway and the mechanism of
PRN1371's inhibitory action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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